N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H19ClN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)11-15(18(22)13-7-3-2-4-8-13)19(24)21-12-14-9-5-6-10-16(14)20/h2-10,15,18H,11-12H2,1H3,(H,21,24) |
InChI Key |
ZBQGXOQGEKACLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Itaconic Acid to β-Keto Ester Intermediate
Itaconic acid (1) undergoes Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form β-keto ester (2). CDI activates the carboxylic acid, enabling nucleophilic attack by the enolate of itaconic acid. The reaction proceeds at room temperature, achieving quantitative conversion.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CDI | MeCN | RT | 3 h | 95% |
Enaminone Formation
β-Keto ester (2) reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to yield enaminone (3). DMFDMA acts as a methylating agent, converting the keto group into an enamine, which facilitates subsequent cyclization.
Key Data :
Cyclization to Pyrrolidine-5-One
Enaminone (3) undergoes cyclization with acetamidine (4a) or benzamidine (4b) in methanol to form 1-methyl- or 1-phenyl-substituted pyrrolidine-5-ones (5a/b). Acetamidine introduces the 1-methyl group, while benzamidine installs the 2-phenyl substituent.
Optimization Insights :
-
Benzamidine Superiority : Higher yields with benzamidine (65% vs. 50% for acetamidine).
-
Solvent Dependency : Methanol enhances cyclization kinetics vs. THF or DMF.
Carboxylic Acid Intermediate Preparation
Ester Hydrolysis
Methyl esters (5a/b) are hydrolyzed to carboxylic acids (6a/b) using 1 M NaOH in methanol/THF (1:1). The reaction achieves 86–92% yield under mild conditions (room temperature, 12 h).
Workup Protocol :
Characterization :
Amidation with 2-Chlorobenzylamine
BPC-Mediated Activation
Carboxylic acid (6a) is activated with bis(pentafluorophenyl) carbonate (BPC) and triethylamine in acetonitrile to form pentafluorophenyl ester (7). This intermediate reacts with 2-chlorobenzylamine (8) to yield the target carboxamide (9).
Reaction Conditions :
| Amine Equiv. | Solvent | Temp. | Time | Yield | Purity |
|---|---|---|---|---|---|
| 1.0 (primary) | MeCN | RT | 12 h | 85% | 98% |
Challenges with Secondary Amines :
Alternative Coupling Reagents
A comparative study using HATU or EDCl/HOBt in DMF afforded lower yields (70–75%) due to ester hydrolysis side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the cis configuration of 1-methyl and 3-carboxamide groups, stabilized by intramolecular H-bonding (N–H···O=C).
Process Optimization and Scale-Up
Purification Strategies
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The compound’s reactivity is primarily governed by three key functional groups:
-
Carboxamide group (-CONH-): Participates in hydrolysis reactions under acidic or basic conditions, yielding carboxylic acid or ammonium salts.
-
Oxo group (C=O): Engages in nucleophilic addition reactions (e.g., with alcohols, Grignard reagents) or keto-enol tautomerism under specific conditions.
-
Chlorobenzyl substituent : The chlorine atom enables electrophilic aromatic substitution (e.g., nitration, sulfonation) on the benzene ring, though steric and electronic effects may modulate reactivity.
Hydrolysis of the Carboxamide Group
The carboxamide undergoes hydrolysis to form a carboxylic acid (acidic conditions) or an ammonium salt (basic conditions). This reaction is critical for modifying the compound’s solubility or enabling further derivatization.
Typical conditions :
-
Acidic: HCl or H₂SO₄ in aqueous medium.
-
Basic: NaOH or KOH in aqueous or alcoholic solutions.
Nucleophilic Addition to the Oxo Group
The ketone group can react with nucleophiles (e.g., alcohols, amines) to form secondary alcohols or imines. For example, Grignard reagents (RMgX) may add to the carbonyl, yielding alcohol derivatives after protonation.
Key factors :
-
Steric hindrance from adjacent substituents (e.g., methyl, phenyl groups) may slow reaction rates.
-
Electron-withdrawing effects from the chlorobenzyl group could enhance electrophilicity of the carbonyl carbon.
Electrophilic Substitution on the Chlorobenzyl Moiety
The chlorobenzyl ring undergoes electrophilic substitution at the para or meta positions relative to the chlorine atom. For instance:
-
Nitration : Nitric acid (HNO₃) in sulfuric acid generates nitrobenzyl derivatives.
-
Sulfonation : Fuming sulfuric acid (H₂SO₄) introduces sulfonic acid groups.
Influence of chlorine :
-
Acts as a meta-directing deactivating group, reducing reactivity compared to unsubstituted benzene.
-
Substitution patterns depend on reaction conditions and directing effects of other substituents.
Structural and Conformational Influences on Reactivity
The compound’s reactivity is further modulated by:
-
Steric effects : Bulky groups (e.g., phenyl, chlorobenzyl) may hinder access to reactive sites.
-
Electronic effects : The oxo group’s electron-withdrawing nature enhances electrophilicity of adjacent carbons.
-
Conformational flexibility : The pyrrolidine ring’s substituents may adopt specific orientations that influence reaction pathways.
For example, in related pyrrolidine derivatives, NMR studies revealed conformational rigidity due to steric interactions between substituents, which could limit rotational freedom and alter reaction outcomes .
Comparative Reactivity with Related Compounds
A comparison of N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide with structurally similar compounds highlights reactivity trends:
| Compound | Key Features | Reactivity Notes |
|---|---|---|
| N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | Chlorophenyl substituent at position 3 | Similar hydrolysis and substitution patterns, but altered steric effects. |
| N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Aminoethyl group instead of chlorobenzyl | Enhanced nucleophilicity due to amino group, enabling alternative reaction pathways. |
| N-(4-trifluoromethylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine | Trifluoromethyl groups | Increased electron-deficiency may accelerate electrophilic substitution. |
Experimental Considerations
-
Analytical verification : NMR spectroscopy and mass spectrometry are critical for confirming reaction outcomes (e.g., hydrolysis products).
-
Stereochemical control : The pyrrolidine ring’s stereochemistry may influence reaction pathways and product distributions.
-
Reaction optimization : Solvent choice (e.g., DMSO, THF) and catalysts (e.g., acid/base) are pivotal for achieving high yields.
Scientific Research Applications
Structural Representation
The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrrolidine compounds can effectively inhibit various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Screening
A study conducted on related pyrrolidine derivatives demonstrated their efficacy against mycobacterial and fungal strains, revealing that certain structural modifications enhance their antimicrobial potency compared to standard treatments like isoniazid and fluconazole .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research suggests that similar compounds can induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Case Study: Anticancer Activity
In vitro tests on pyrrolidine derivatives have shown promising results against various cancer cell lines, indicating that structural features like the presence of the phenyl group and the carboxamide moiety contribute to their anticancer activity. The ability to target specific pathways in cancer cells makes these compounds candidates for further development in oncology .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study: Neuroprotective Mechanisms
Research has indicated that certain pyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential role in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Chlorine Atom | Enhances lipophilicity and cellular uptake |
| Carboxamide Functional Group | Increases binding affinity to target proteins |
| Phenyl Ring | Contributes to the overall stability and reactivity |
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features, based on evidence:
Key Structural and Functional Comparisons:
Core Heterocycle Influence: The target compound’s pyrrolidone core may confer conformational rigidity compared to pyridine (e.g., ) or thiazolidinone (e.g., ) analogs. This rigidity could influence binding affinity in biological systems. Sulfonamide derivatives (e.g., ) exhibit BChE inhibition, but carboxamides like the target compound may have distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity.
Substituent Effects: The 2-chlorobenzyl group in the target compound differs from 3-chlorobenzyl in and 4-chlorophenyl in . The coumarin-linked carboxamide in introduces a fluorescent chromophore, which the target compound lacks. This modification is often exploited in probe design for enzymatic studies.
This suggests that carboxamide derivatives with similar substituents might exhibit comparable or improved activity, warranting further investigation.
Biological Activity
N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a pyrrolidine ring with a carboxamide group and an oxo group, which are crucial for its biological activity. The synthesis typically involves multi-step reactions that optimize conditions such as temperature and solvent to achieve high yields .
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, related 5-oxopyrrolidine derivatives have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly, suggesting potential for further development in cancer therapeutics .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Tubulin polymerization inhibition |
| Compound B | HCT116 | 15 | Apoptosis induction |
| N-(2-chlorobenzyl)-1-methyl... | A549 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer effects, this compound may possess antimicrobial properties. Similar compounds have been evaluated against multidrug-resistant bacteria, revealing varying degrees of efficacy. Preliminary studies suggest that modifications in the side chains can enhance antimicrobial activity against pathogens like Staphylococcus aureus .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several pyrrolidine derivatives on A549 cells. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced potency compared to standard chemotherapeutics like cisplatin. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Screening
Another investigation screened related compounds against Gram-positive and Gram-negative bacteria. While some derivatives showed no activity against Gram-negative strains, they demonstrated significant effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide?
- Methodology : A common approach involves coupling pyrrolidine-3-carboxamide derivatives with 2-chlorobenzyl groups via amidation or nucleophilic substitution. For example, LiBr in acetonitrile at 80°C can facilitate such reactions, followed by purification via silica-gel column chromatography (eluent: DCM/MeOH 30:1) . Pre-activation of intermediates (e.g., tert-butoxycarbonyl protection) may improve yield and selectivity .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and substituent positions using 1H/13C NMR, particularly for distinguishing pyrrolidine ring conformers .
- HPLC : Assess purity (≥95% recommended for biological studies) using reverse-phase C18 columns with UV detection .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for structural validation .
Q. What stability considerations are critical for long-term storage?
- Handling : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis of the 5-oxo-pyrrolidine ring .
- Degradation Monitoring : Periodic HPLC analysis is advised, as prolonged storage can lead to decomposition byproducts, particularly in humid environments .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation. Alternatively, asymmetric synthesis with enantioselective catalysts (e.g., L-proline derivatives) can yield stereochemically pure products .
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .
Q. What structural modifications enhance bioactivity in pyrrolidine carboxamide derivatives?
- SAR Insights :
- Chlorobenzyl Group : The 2-chloro substituent improves lipophilicity and target binding, as seen in analogous thiazolidinone derivatives .
- 5-Oxo-pyrrolidine : The ketone group facilitates hydrogen bonding with enzymatic active sites, critical for inhibitory activity .
Q. How do crystallographic data resolve conflicting reports on hydrogen-bonding patterns?
- Contradiction Analysis : Single-crystal X-ray studies (e.g., T = 296 K) reveal key metrics:
- N–H···O distances: 2.72–3.03 Å .
- Dihedral angles: Confirm non-planar pyrrolidine-phenyl interactions, explaining discrepancies in earlier DFT models .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous carboxamides .
Q. How should researchers address discrepancies in reported solubility data?
- Methodological Refinement :
- Solubility Testing : Use standardized buffers (pH 1.2–7.4) with nephelometry or UV/Vis quantification.
- Controlled Variables : Temperature (25°C vs. 37°C) and solvent purity significantly impact results, as noted in TCI America safety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
